molecular formula C15H15NO2 B1646398 4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde CAS No. 54849-47-7

4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde

Cat. No. B1646398
CAS RN: 54849-47-7
M. Wt: 241.28 g/mol
InChI Key: FARINXYEHBQHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde” is a chemical compound with the molecular formula C14H13NO2 . It is also known by other names such as p-Methoxybenzylidene p-aminophenol .


Synthesis Analysis

The synthesis of similar compounds has been reported via the Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of “4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde” consists of asymmetric units of C14H13NO2 . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

Synthesis of Secondary Amines

This compound is a secondary amine, which are important starting materials for the preparation of various compounds . They are typically prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

Preparation of Dithiocarbamates

Secondary amines, including “4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde”, are used in the synthesis of dithiocarbamates . Dithiocarbamates are a class of chemicals with various applications, including use as pesticides, rubber accelerators, and flotation agents.

Production of Dyes

The compound can be used in the synthesis of azo dyes . Azo dyes are a type of dye that contain an azo group (-N=N-) as part of their molecular structure, and they are widely used in the textile industry.

Pharmaceutical Applications

Secondary amines form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .

Crystal Structure Studies

The compound has been used in studies of crystal structures . Understanding the crystal structure of a compound can provide valuable information about its physical and chemical properties.

Supramolecular Structure Studies

The compound has been used in studies of supramolecular structures . These studies can provide insights into the interactions between molecules and the larger structures they form.

properties

IUPAC Name

4-(4-methoxy-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(13-5-3-12(11-17)4-6-13)14-7-9-15(18-2)10-8-14/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARINXYEHBQHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Reactant of Route 5
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.